Methyl 2-aminopentanoate hydrochloride
Description
Contextualization within Amino Acid Ester Chemistry and Derivatives
Amino acid esters are derivatives of amino acids where the carboxylic acid group has been converted into an ester. This modification is crucial for several reasons. Firstly, the esterification of the carboxyl group acts as a protecting group, preventing it from reacting during subsequent chemical transformations, such as peptide bond formation. Secondly, the conversion to an ester enhances the solubility of the amino acid in organic solvents, facilitating its use in a wider range of reaction conditions.
The hydrochloride salt form of Methyl 2-aminopentanoate significantly improves its stability and handling properties. nih.gov The free amino group of an amino acid ester is basic and can be prone to degradation or unwanted side reactions. By forming a hydrochloride salt, the amino group is protonated, rendering it less reactive and increasing the compound's shelf life. This stability is a critical factor for its use in multi-step syntheses. nih.gov
The synthesis of amino acid methyl ester hydrochlorides is typically achieved through esterification of the corresponding amino acid in methanol (B129727), often in the presence of an acid catalyst or reagents like thionyl chloride or trimethylchlorosilane. nih.govgoogle.com These methods are generally efficient and can be applied to a wide variety of amino acids, including non-proteinogenic ones like norvaline. nih.gov
Table 1: Physicochemical Properties of Methyl 2-aminopentanoate Hydrochloride
| Property | Value |
|---|---|
| Chemical Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to light-yellow crystalline powder nih.gov |
| Solubility | Soluble in water, low solubility in organic solvents nih.gov |
| Isomers | (S)-methyl 2-aminopentanoate hydrochloride (L-isomer), (R)-methyl 2-aminopentanoate hydrochloride (D-isomer) |
Significance as a Research Compound and Advanced Synthetic Building Block
This compound serves as a versatile building block in organic synthesis, particularly in the construction of chiral molecules. As a derivative of norvaline, a non-proteinogenic amino acid, it allows researchers to introduce unique structural motifs into peptides and other complex molecules, which can lead to novel biological activities.
The presence of a chiral center at the alpha-carbon makes this compound a valuable component of the "chiral pool"—a collection of readily available, enantiomerically pure compounds that can be used as starting materials for asymmetric synthesis. This approach is highly efficient as it avoids the need for complex and often costly methods to introduce chirality at a later stage in the synthesis. Both the (S)- and (R)-enantiomers are available, providing access to either stereochemical outcome in a synthetic sequence.
In medicinal chemistry, the incorporation of unnatural amino acids like norvaline can enhance the pharmacological properties of peptide-based drugs. For instance, it can increase metabolic stability by making the peptide more resistant to enzymatic degradation, a common challenge in the development of peptide therapeutics.
Overview of Current Academic Research Trajectories for this compound
Current research involving this compound and similar amino acid esters is largely focused on the development of novel therapeutic agents and complex molecular architectures. One of the most significant research trajectories is in the field of antibiotic development, specifically in the synthesis of complex macrocyclic peptides to combat antimicrobial resistance.
A prominent example is the synthesis of Murepavadin, a novel antibiotic candidate. nih.govresearchgate.netmdpi.com Murepavadin is a macrocyclic peptide that has shown potent activity against multidrug-resistant Pseudomonas aeruginosa. nih.gov The synthesis of such complex peptides relies on the use of various amino acid building blocks, including non-proteinogenic ones. Amino acid methyl ester hydrochlorides are ideal starting materials for the solid-phase peptide synthesis (SPPS) used to construct these molecules. mdpi.com They provide the necessary protection and solubility to be efficiently incorporated into the growing peptide chain. The development of new antibiotics like Murepavadin highlights the critical role of versatile building blocks in addressing urgent global health challenges. nih.gov
Another area of active research is the use of amino acid esters in the synthesis of macrocyclic peptide inhibitors for various disease targets. For example, research into inhibitors for the SARS-CoV-2 main protease has explored the use of macrocyclic peptides containing non-standard amino acids to enhance binding affinity and proteolytic stability. nih.gov The conformational rigidity and unique side chains offered by compounds derived from building blocks like this compound are instrumental in designing potent and selective inhibitors. nih.gov
Furthermore, the broader field of natural product synthesis continues to utilize chiral pool starting materials, including amino acid derivatives, to achieve efficient and stereocontrolled total syntheses of biologically active molecules. nih.govnih.gov The principles of asymmetric synthesis, which are central to this field, often rely on the inherent chirality of compounds like this compound to construct complex stereochemical architectures. nih.gov
Table 2: Research Applications of this compound
| Research Area | Application | Significance |
|---|---|---|
| Antibiotic Development | Precursor in the synthesis of macrocyclic peptide antibiotics (e.g., Murepavadin). nih.govmdpi.com | Addresses the growing problem of antimicrobial resistance by enabling the creation of novel antibacterial agents. nih.gov |
| Medicinal Chemistry | Building block for novel peptide-based therapeutics and enzyme inhibitors. nih.gov | Allows for the introduction of non-proteinogenic amino acids to improve drug properties like stability and efficacy. |
| Asymmetric Synthesis | Chiral starting material for the synthesis of enantiomerically pure complex molecules. | Provides an efficient way to introduce chirality into a molecule, which is crucial for biological activity. |
| Natural Product Synthesis | Key intermediate in the total synthesis of complex natural products. nih.govnih.gov | Facilitates the construction of intricate molecular architectures with high stereochemical control. nih.gov |
Properties
IUPAC Name |
methyl 2-aminopentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNYRVZHKRFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10047-10-6 | |
| Record name | methyl 2-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Methyl 2 Aminopentanoate Hydrochloride
Established Chemical Synthesis Approaches
The conventional synthesis of methyl 2-aminopentanoate hydrochloride primarily relies on well-established organic chemistry reactions, including direct esterification and multi-step synthetic sequences. These methods are valued for their reliability and scalability.
Esterification Reactions for this compound Preparation
The most direct route to this compound is the esterification of its parent amino acid, 2-aminopentanoic acid (norvaline). This transformation is typically achieved under acidic conditions, which serve to both catalyze the esterification and form the hydrochloride salt of the amino group in a single step.
Two prevalent methods for this reaction are the use of thionyl chloride (SOCl₂) in methanol (B129727) and the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net
Thionyl Chloride in Methanol : This is a highly effective method where thionyl chloride reacts with methanol to generate anhydrous hydrochloric acid in situ. commonorganicchemistry.com The HCl then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is typically performed by slowly adding thionyl chloride to cold methanol, followed by the addition of the amino acid. pianetachimica.itresearchgate.net
Trimethylchlorosilane (TMSCl) in Methanol : This system offers a milder and more convenient alternative to the thionyl chloride method. nih.govgoogle.com TMSCl reacts with methanol to produce HCl, which catalyzes the esterification. unirioja.es This method is often carried out at room temperature and is compatible with a wide range of amino acids, providing good to excellent yields. nih.govresearchgate.net
Table 1: Comparison of Common Esterification Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages | Yields |
|---|---|---|---|---|
| SOCl₂ / Methanol | 0°C to reflux | High reactivity, generates anhydrous HCl in situ | Corrosive, evolves toxic SO₂ gas, requires careful temperature control | Good to Excellent |
| TMSCl / Methanol | Room Temperature | Mild conditions, easy to handle, simple workup | Reagent cost can be higher | Good to Excellent nih.gov |
| HCl (gas) / Methanol | 0°C to reflux | Direct use of catalyst | Requires handling of gaseous HCl, can be difficult to control | Variable |
Reflux-Based Synthesis Techniques
To ensure the completion of the esterification reaction, reflux-based techniques are frequently employed. The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is a classic example. masterorganicchemistry.com For the synthesis of this compound, this involves refluxing 2-aminopentanoic acid in methanol with a catalyst such as sulfuric acid or anhydrous HCl. masterorganicchemistry.comgoogle.com
The process is an equilibrium reaction, and using a large excess of methanol as the solvent helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com The reaction mixture is heated to the boiling point of methanol (approximately 65°C) and maintained at that temperature for several hours. commonorganicchemistry.comgoogle.com Japanese patent JP4356292B2 describes a method where thionyl chloride is added to a mixture of an amino acid and an alcohol at temperatures between 35°C and 60°C, followed by a reaction period to form the ester hydrochloride. google.com
Multi-Step Organic Synthesis from Precursor Compounds
Beyond direct esterification, this compound can be prepared through multi-step sequences starting from simpler precursor molecules. These routes offer flexibility in introducing desired stereochemistry and functional groups. A common strategy involves the alkylation of a glycine (B1666218) equivalent. For instance, the benzophenone (B1666685) Schiff's base of glycine methyl ester can be deprotonated to form a stable enolate, which is then alkylated with a suitable propyl halide (e.g., 1-iodopropane). nih.gov Subsequent hydrolysis of the imine under acidic conditions reveals the primary amine, which is protonated to the hydrochloride salt, yielding the target compound. nih.gov
Another approach could involve the reductive amination of an α-keto acid, such as methyl 2-oxopentanoate. libretexts.org This reaction, using ammonia (B1221849) and a reducing agent, forms the racemic amino acid ester. libretexts.org The development of continuous manufacturing processes for pharmaceuticals often involves multi-step syntheses where intermediates are generated and consumed in a seamless flow, a strategy applicable to the production of valsartan (B143634) precursors which can involve amino acid esters. d-nb.infomit.edu
Biocatalytic and Sustainable Synthesis Routes
In response to the growing demand for greener and more selective chemical processes, biocatalytic methods for producing amino acids and their derivatives have been developed. These routes utilize enzymes to perform chemical transformations with high specificity and efficiency under mild conditions.
Enzymatic Approaches Utilizing Specific Aminotransferases
Aminotransferases, also known as transaminases (TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. wikipedia.orgnih.gov This capability is harnessed for the synthesis of 2-aminopentanoic acid from its corresponding α-keto acid, 2-oxopentanoic acid. researchgate.net
The reaction involves the conversion of the prochiral ketone of 2-oxopentanoic acid into a chiral amine, yielding enantiomerically pure 2-aminopentanoic acid. nih.gov The choice of the aminotransferase is crucial as it determines the stereoselectivity of the product ((S)- or (R)-enantiomer). A variety of amino donors can be used, with L-alanine or isopropylamine (B41738) being common choices due to the favorable reaction equilibrium. The resulting 2-aminopentanoic acid can then be chemically esterified as described in the previous sections. Research has focused on discovering and engineering novel transaminases with broader substrate scopes and improved stability for industrial applications. nih.govnih.gov For example, a transaminase from Chromobacterium violaceum has been used for the synthesis of (S)-2-aminooctanoic acid, demonstrating the potential of these enzymes for producing unnatural amino acids. nih.gov
Engineered Enzyme Systems for Stereoselective Synthesis (e.g., Modified Glutamate (B1630785) Dehydrogenase)
While transaminases are effective, another powerful biocatalytic strategy involves the use of engineered amino acid dehydrogenases. Glutamate dehydrogenase (GDH) is an enzyme that naturally catalyzes the reversible reductive amination of α-ketoglutarate to L-glutamate. creative-enzymes.com However, wild-type GDH has strict substrate specificity. mdpi.com
Through protein engineering techniques like site-directed mutagenesis, the substrate specificity of GDH can be altered to accept non-natural substrates, such as 2-oxopentanoic acid, to produce L-2-aminopentanoic acid (L-norvaline). nih.gov Research has shown that mutating key residues in the active site can significantly enhance the enzyme's activity towards these alternative substrates. For instance, a study on Clostridium symbiosum GDH identified that mutations at positions Lys89 and Ser380 were crucial for shifting the specificity away from dicarboxylic acids towards monocarboxylic acids. The double mutant K89L/S380A showed no detectable activity with glutamate but was active towards L-norvaline. nih.gov Further mutation of Ala163 to glycine (A163G) in combination with K89L markedly enhanced the activity towards monocarboxylic amino acids. nih.gov Similarly, engineering of Acinetobacter tandoii glutamate dehydrogenase has been shown to improve activity towards other hydrophobic amino acids. rsc.org
Table 2: Examples of Engineered Glutamate Dehydrogenase (GDH) for L-Norvaline Synthesis
| Enzyme Origin | Mutations | Key Finding | Reference |
|---|---|---|---|
| Clostridium symbiosum | K89L/S380A | Eliminated activity towards glutamate; enabled activity towards L-norvaline. | nih.gov |
| Clostridium symbiosum | K89L/A163G | Markedly enhanced activity towards monocarboxylic amino acids over the single K89L mutant. | nih.gov |
| Clostridium symbiosum | K89L/S380A/A163G | Effectively converted GDH into a methionine/norleucine/norvaline dehydrogenase. | nih.gov |
| Acinetobacter tandoii | K76L/T180C | Increased activity for unnatural substrates through reconstruction of the hydrophobic network. | rsc.org |
These biocatalytic approaches represent a significant advancement, offering sustainable and highly selective pathways to chiral amino acids, which can then be converted to their ester hydrochloride derivatives.
Principles of Green Chemistry in this compound Production
The production of amino acid esters, including this compound, is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. acs.org
A core concept in green synthesis is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Traditional methods for amino acid esterification can sometimes have low atom economy due to the use of protecting groups and reagents that are not fully incorporated into the desired molecule. For instance, processes requiring extensive protection and deprotection steps inherently generate more waste. researchgate.net
In contrast, modern approaches seek to maximize atom economy. Biocatalytic methods, for example, can offer significantly improved atom efficiency. An enzymatic process for amide formation, a related reaction, demonstrated an increase in atom efficiency from 45.5% in a chemical process to 86.4% in a biocatalytic one. Such enzymatic reactions are highly specific, often eliminating the need for protecting groups, which aligns with the principle of reducing derivatives. acs.org
The choice of solvents and catalysts is another critical aspect. Green chemistry encourages the use of safer solvents and auxiliary substances. Ionic liquids have been explored as environmentally friendly alternatives to volatile organic solvents for the esterification of amino acids. researchgate.net These substances can act as green catalysts, facilitating high conversion rates without the negative effects associated with conventional organic solvents. researchgate.net Similarly, biocatalysis can be performed in recyclable alcohols like 2-methyl-2-butanol, minimizing waste, with water being the only byproduct. This contrasts sharply with methods that use hazardous solvents like dichloromethane (B109758) or generate waste products such as sulfur dioxide (SO2) and hydrochloric acid (HCl).
Biodegradability is another key consideration. Green chemistry aims to design molecules that degrade into innocuous products after their use, preventing them from persisting in the environment. acs.org While specific data on this compound's biodegradability is not detailed in the provided results, the principle encourages designing related synthetic processes and derivative products with this end-of-life characteristic in mind.
The following table provides a comparative overview of traditional versus green chemistry approaches applicable to the synthesis of amino acid esters.
| Feature | Traditional Method (e.g., Thionyl Chloride) | Green Chemistry Approach (e.g., Biocatalysis) |
| Principle | Efficacy-focused | Sustainability and Efficiency Focused |
| Solvents | Often uses hazardous solvents (e.g., Dichloromethane) | Employs safer, recyclable solvents (e.g., 2-methyl-2-butanol) or ionic liquids researchgate.net |
| Byproducts/Waste | Generates significant waste (e.g., SO2, HCl) | Minimal waste, often only water |
| Atom Economy | Can be low; for a related process, 45.5% | High; for a related process, 86.4% |
| Use of Derivatives | Often requires protection/deprotection steps researchgate.net | Enzymes' specificity often avoids the need for protecting groups acs.org |
Advanced Synthetic Techniques and Derivatization Strategies of this compound
Beyond traditional Fischer esterification, several advanced methods have been developed for the efficient synthesis of amino acid methyl ester hydrochlorides. These techniques offer advantages such as milder reaction conditions, improved yields, and greater operational convenience. Following synthesis, derivatization is often employed to modify the compound for specific analytical or further synthetic purposes.
Advanced Synthetic Techniques
A notably convenient and efficient method for preparing amino acid methyl ester hydrochlorides involves the use of a trimethylchlorosilane (TMSCl)/methanol system . nih.govresearchgate.net This approach allows for the esterification of a wide range of amino acids, including aliphatic and aromatic types, at room temperature. nih.govgoogle.com The reaction is typically carried out by adding TMSCl to the amino acid in methanol and stirring until completion. nih.gov This method is advantageous as it avoids the harsh conditions of older techniques, such as bubbling hydrogen chloride gas through refluxing methanol, or the strict temperature control (-5 to 0 °C) required for the thionyl chloride/methanol system. nih.gov The TMSCl/methanol system provides good to excellent yields and simplifies the workup procedure, often requiring only the evaporation of the solvent to obtain the product. nih.govgoogle.com
The thionyl chloride/methanol method remains a widely used technique for synthesizing amino acid esters. google.com In this process, thionyl chloride is added dropwise to cold methanol, followed by the addition of the amino acid. The reaction mixture is then typically refluxed for several hours. google.com After the reaction, the solvent is removed to yield the hydrochloride salt of the methyl ester. While effective, this method requires careful temperature control during the initial addition of thionyl chloride and generates SO2 and HCl as byproducts.
The table below compares these two prominent synthetic methods.
| Method | Reagents | Key Conditions | Advantages | Disadvantages |
| TMSCl/Methanol | Amino Acid, Trimethylchlorosilane, Methanol | Room temperature, 12-15 hours nih.govgoogle.com | Mild conditions, high yields, operational convenience, wide substrate scope nih.govgoogle.com | Requires freshly distilled TMSCl for best results nih.gov |
| Thionyl Chloride/Methanol | Amino Acid, Thionyl Chloride, Methanol | Initial cooling, followed by reflux for 5-8 hours google.com | Well-established, effective for many amino acids google.com | Requires strict temperature control, generates acidic gas byproducts nih.gov |
Derivatization Strategies
This compound, like other amino acid esters, often serves as an intermediate that requires further chemical modification, or derivatization, for specific applications. A primary use for derivatization is to prepare the molecule for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com Amino acids themselves are not sufficiently volatile for GC analysis, necessitating a two-step derivatization process. mdpi.comresearchgate.net
Esterification: The first step is the conversion of the carboxylic acid group to its corresponding methyl ester, yielding this compound. mdpi.com This is typically achieved by heating the amino acid with 2 M HCl in methanol. mdpi.com This reaction specifically targets the carboxylic acid functionality. mdpi.com
Acylation: The second step involves the acylation of the amino group (–NH2) and any other reactive functional groups. mdpi.com This is commonly done using an organic anhydride (B1165640), such as Pentafluoropropionic Anhydride (PFPA), in a solvent like ethyl acetate (B1210297). researchgate.net This reaction converts the primary amine into an amide, which is more volatile and thermally stable.
This two-step derivatization strategy produces a molecule that can be readily analyzed by GC-MS, allowing for precise identification and quantification in complex biological samples. mdpi.comresearchgate.net
The workflow for this common derivatization strategy is outlined below.
| Step | Reagent(s) | Functional Group Targeted | Purpose |
| 1. Esterification | 2 M HCl in Methanol (CH3OH) | Carboxylic Acid (–COOH) | Converts the non-volatile acid to a more volatile methyl ester mdpi.comresearchgate.net |
| 2. Acylation | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate | Amino (–NH2) and other reactive groups | Increases volatility and thermal stability for GC analysis by protecting the polar amino group mdpi.comresearchgate.net |
Chemical Reactivity and Mechanistic Studies of Methyl 2 Aminopentanoate Hydrochloride
Fundamental Chemical Transformations
The reactivity of Methyl 2-aminopentanoate hydrochloride is characterized by transformations involving its primary functional groups. These include the removal of the carboxyl group, the transfer of the amino group, and its participation in the formation of amide linkages.
Decarboxylation Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For α-amino acids and their esters, this transformation typically requires significant energy input, such as high temperatures, and can be facilitated by the presence of a catalyst. A plausible pathway for the decarboxylation of this compound involves the formation of an imine intermediate. Under thermal stress, the amino acid ester can react with a ketone catalyst to form an imine, which then facilitates the elimination of CO₂. Subsequent hydrolysis of the resulting imine yields the corresponding primary amine.
This process would convert Methyl 2-aminopentanoate into 1-aminobutane following the loss of the methoxycarbonyl group as CO₂ and methanol (B129727), and hydrolysis of the intermediate.
| Reactant | Conditions | Key Intermediate | Final Product (after hydrolysis) |
| Methyl 2-aminopentanoate | High Temperature (~180-200°C), Ketone Catalyst | Imine | 1-Aminobutane |
This table illustrates a potential decarboxylation pathway based on established mechanisms for amino acids.
Transamination Reactions
Transamination involves the transfer of an amino group from an amino acid to an α-keto acid, a fundamental process in amino acid metabolism. This reaction is typically catalyzed by enzymes known as aminotransferases and requires a pyridoxal (B1214274) phosphate (B84403) (PLP) coenzyme. While this compound itself is an ester, it can participate in transamination-like reactions, particularly after hydrolysis of the ester to the free amino acid, norvaline.
In a biochemical context, norvaline would transfer its amino group to an α-keto acid acceptor, such as α-ketoglutarate. This process converts norvaline into its corresponding α-keto acid, 2-oxopentanoic acid, while the α-keto acid acceptor becomes a new amino acid (glutamate).
| Substrate (from Methyl 2-aminopentanoate) | Co-reactant | Enzyme Class | Products |
| Norvaline | α-Ketoglutarate | Aminotransferase | 2-Oxopentanoic acid, Glutamate (B1630785) |
This table outlines the expected outcome of a transamination reaction involving the parent amino acid of this compound.
Peptide Bond Formation Chemistry
This compound is a valuable building block in peptide synthesis. masterorganicchemistry.com It can function as either the nucleophilic amine component or the electrophilic carboxyl component in the formation of a peptide bond.
As the Amine Component (N-terminus): The hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) to deprotonate the amino group. The resulting free amine is a potent nucleophile that can attack the activated carboxyl group of an N-protected amino acid to form a dipeptide. Common activating agents for the carboxyl group include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com
As the Carboxyl Component (C-terminus): The methyl ester group serves as a protecting group for the carboxylic acid. masterorganicchemistry.com This ester can be attacked by the free amino group of another amino acid or amino acid ester, a reaction often referred to as aminolysis, to form a peptide bond. This reaction is typically slower than those using more highly activated carboxyl groups and may require heating or catalysis.
| Role of Methyl 2-aminopentanoate | Reaction Partner | Required Reagents/Conditions | Resulting Linkage |
| Amine Component | N-Protected Amino Acid | 1. Base (e.g., DIPEA) 2. Coupling Agent (e.g., DCC) | Peptide Bond (acts as nucleophile) |
| Carboxyl Component | Amino Acid Ester | Heat or Catalyst | Peptide Bond (acts as electrophile) |
This table summarizes the dual roles of this compound in peptide synthesis.
Stereoselective and Stereospecific Reactions Involving this compound
Stereochemical control is paramount in the synthesis of biologically active molecules. As a chiral compound, available in both (R) and (S) enantiomeric forms, this compound is utilized in reactions where its stereochemistry dictates the stereochemistry of the product. pharmaffiliates.com
A quintessential example of a stereospecific reaction involving this compound is peptide bond formation. nih.govmasterorganicchemistry.com In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. When a specific enantiomer, for instance, (S)-Methyl 2-aminopentanoate hydrochloride, is used in a peptide coupling reaction, the resulting dipeptide retains the (S) configuration at the norvaline residue. There is no loss or inversion of stereochemical integrity at the α-carbon during the reaction. This fidelity is crucial for synthesizing peptides with the correct three-dimensional structure and biological function.
| Starting Enantiomer | Reaction Type | Partner (example) | Product Stereochemistry |
| (S)-Methyl 2-aminopentanoate | Peptide Coupling | N-Boc-(S)-Alanine | (S,S)-Dipeptide |
| (R)-Methyl 2-aminopentanoate | Peptide Coupling | N-Boc-(S)-Alanine | (R,S)-Dipeptide |
This interactive table demonstrates the stereospecific nature of peptide synthesis.
Reaction Kinetics and Mechanistic Investigations
The study of reaction rates and mechanisms provides insight into the pathways of chemical transformations. For this compound, kinetic studies would primarily focus on the hydrolysis of the ester group and degradation pathways under various conditions.
Unimolecular Degradation Processes
While comprehensive kinetic data for the unimolecular degradation of this compound is not widely reported, plausible degradation pathways can be inferred from studies of analogous amino acid esters and amines. uky.eduresearchgate.net Unimolecular processes are typically induced by thermal stress.
One potential thermal degradation pathway is intramolecular cyclization. The amino group could, in principle, attack the ester carbonyl, but this would form a highly strained four-membered ring and is unlikely. A more probable degradation route, particularly at elevated temperatures and concentrations, is an intermolecular reaction between two molecules of the ester. The amino group of one molecule can attack the ester carbonyl of another, leading to the formation of a dipeptide ester. This dipeptide intermediate can then undergo rapid intramolecular cyclization to form a stable six-membered ring, 2,5-diketopiperazine (a cyclic dipeptide). This process would eliminate two molecules of methanol.
| Degradation Condition | Proposed Mechanism | Key Intermediate | Major Degradation Product |
| Thermal Stress (High Temp.) | Intermolecular Aminolysis followed by Intramolecular Cyclization | Dipeptide Methyl Ester | 3,6-di-n-propyl-2,5-diketopiperazine |
| Aqueous Acid/Base | Ester Hydrolysis | Norvaline (free amino acid) | Norvaline |
This table summarizes potential degradation and hydrolysis pathways for this compound.
Kinetic studies of the base-catalyzed hydrolysis of α-amino acid esters have shown that the reaction rates can be significantly enhanced by the coordination of a metal ion, such as Cu(II). nih.gov The metal ion acts as a Lewis acid, activating the ester carbonyl towards nucleophilic attack by a hydroxide (B78521) ion. Similar principles would apply to the hydrolysis of Methyl 2-aminopentanoate, and kinetic investigations would likely explore the dependence of the hydrolysis rate on pH, temperature, and the presence of catalysts. researchgate.netajrconline.org
pH-Dependent Reaction Rates
The rate of hydrolysis of this compound is expected to be highly dependent on the pH of the solution. Typically, the hydrolysis of α-amino acid esters exhibits a characteristic V-shaped or U-shaped pH-rate profile, indicating that the reaction is catalyzed by both acid and base.
In acidic conditions (low pH), the reaction undergoes specific acid catalysis. The ester carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The rate of hydrolysis in this region is directly proportional to the concentration of hydronium ions (H₃O⁺).
Conversely, under basic or alkaline conditions (high pH), the hydrolysis is base-catalyzed. The hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon of the ester. This process, known as saponification, is typically a second-order reaction, and its rate is proportional to the concentrations of both the ester and the hydroxide ion.
At near-neutral pH, the rate of uncatalyzed hydrolysis by water is generally at its minimum. The amino group, being in its protonated form (-NH₃⁺) at acidic and near-neutral pH, exerts an electron-withdrawing inductive effect, which can influence the reactivity of the ester group.
A hypothetical pH-rate profile for the hydrolysis of this compound is presented below to illustrate these dependencies. It is important to note that these are illustrative values, as specific experimental data for this compound is not available.
Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C
| pH | Predominant Mechanism | Hypothetical Observed Rate Constant (k_obs) (s⁻¹) |
|---|---|---|
| 1.0 | Acid-Catalyzed | 5.0 x 10⁻⁴ |
| 3.0 | Acid-Catalyzed | 5.0 x 10⁻⁶ |
| 5.0 | Minimal Catalysis | 1.0 x 10⁻⁸ |
| 7.0 | Uncatalyzed/Slight Base Catalysis | 1.5 x 10⁻⁸ |
| 9.0 | Base-Catalyzed | 1.5 x 10⁻⁶ |
| 11.0 | Base-Catalyzed | 1.5 x 10⁻⁴ |
| 13.0 | Base-Catalyzed | 1.5 x 10⁻² |
Applications of Methyl 2 Aminopentanoate Hydrochloride in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The stereochemistry of drug candidates and other bioactive molecules plays a pivotal role in their biological activity. Consequently, the demand for enantiomerically pure compounds has driven the development of asymmetric synthesis, a field where chiral building blocks are indispensable. enamine.net Methyl 2-aminopentanoate hydrochloride, available in both (R) and (S) enantiomeric forms, serves as an excellent example of such a building block. enamine.netpharmaffiliates.com Its predefined stereocenter at the α-carbon allows for the transfer of chirality to new, more complex molecules, thereby circumventing the need for challenging and often inefficient enantioselective steps later in a synthetic sequence.
The utility of chiral building blocks like this compound is rooted in the fact that many biological targets are chiral, and a specific stereoisomer of a drug is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. enamine.net The incorporation of this compound into a synthetic route ensures the stereochemical integrity of the target molecule from an early stage. This approach is fundamental in modern drug discovery and development, where achieving high enantiomeric purity is a critical requirement. enamine.netnih.gov
Precursor in Complex Molecule Synthesis
The bifunctional nature of this compound, with its reactive amino and ester moieties, allows for a wide range of chemical transformations, making it a valuable precursor for a variety of complex molecules.
This compound is a convenient starting material for the synthesis of a diverse array of non-natural amino acid derivatives and analogs. The amino group can be readily acylated, alkylated, or sulfonylated, while the methyl ester can be hydrolyzed, reduced, or reacted with various nucleophiles. These modifications allow for the introduction of a wide range of functional groups and structural motifs, leading to the creation of novel amino acids with tailored properties. For instance, it can be envisioned as a precursor for the synthesis of β,γ-unsaturated amino acids, which are known to be important enzyme inhibitors. unirioja.es
The general strategy for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid. nih.gov A common method employs methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane, which facilitates the reaction under mild conditions and generally results in good to excellent yields. nih.govresearchgate.net This straightforward conversion of norvaline to this compound makes it a readily accessible precursor for further elaboration.
Beyond the synthesis of modified amino acids, this compound can be integrated into a variety of larger, more complex organic scaffolds. The amino and ester functionalities provide handles for its incorporation into peptide chains, heterocyclic systems, and other intricate molecular frameworks. This versatility makes it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of novel molecular entities with potential biological activity. For example, amino acid methyl esters are crucial intermediates in peptide synthesis and medicinal chemistry. nih.govresearchgate.net
Development of New Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound can also be leveraged in the development of novel synthetic methodologies. Its structure can be used to explore new types of chemical transformations or to refine existing ones. For instance, its application in multicomponent reactions or in the development of new protecting group strategies could lead to more efficient and atom-economical synthetic routes. While specific examples focusing solely on this compound are not extensively documented in readily available literature, the principles of using amino acid esters in methodological studies are well-established. nih.gov
Utility in Pharmaceutical Intermediate Synthesis Through Mechanistic Pathways
This compound and similar amino acid esters are important intermediates in the synthesis of chiral drugs. google.com The mechanistic pathways for their utilization often involve the initial protection of the amino group, followed by transformation of the ester functionality, and subsequent deprotection. Alternatively, the amino group can act as a nucleophile in various bond-forming reactions.
For example, in the synthesis of a hypothetical pharmaceutical target, the synthesis could begin with the N-acylation of this compound to form an amide. This protected intermediate could then undergo a Claisen condensation reaction, utilizing the enolizable protons alpha to the ester carbonyl. The resulting β-keto ester could then be further manipulated, for instance, through reduction and cyclization, to form a chiral heterocyclic core that is common in many drug molecules. The initial chirality of the this compound would be transferred to the final product, ensuring the desired stereochemical outcome. The hydrochloride salt form of the starting material ensures stability and ease of handling. google.com
Role of Methyl 2 Aminopentanoate Hydrochloride in Peptide and Biopolymer Chemistry
Integration into Peptide Synthesis Strategies
The primary role of Methyl 2-aminopentanoate hydrochloride in peptide synthesis is as a non-canonical amino acid building block. Its incorporation into a peptide sequence is achieved through standard synthetic protocols, most notably solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govresearchgate.net In these methods, the amino group of this compound can act as a nucleophile, reacting with the activated carboxyl group of another amino acid to form a peptide bond.
The hydrochloride salt form of the compound is particularly advantageous for synthesis. It enhances the stability and solubility of the amino acid ester in the polar organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF). acs.org Before the coupling reaction, the hydrochloride is neutralized in situ using a non-nucleophilic base to liberate the free amine, which then participates in peptide bond formation. uci.edu
The methyl ester on the carboxyl end of the molecule serves as a protecting group, preventing the carboxylic acid from undergoing unwanted reactions, such as self-polymerization, during the coupling step where its amino group is the intended reactant. masterorganicchemistry.comlibretexts.org This protection strategy is fundamental to achieving a specific, desired peptide sequence. masterorganicchemistry.com After its incorporation, the methyl ester can be removed, typically through saponification with a mild base, to reveal the free carboxylic acid, allowing the peptide chain to be extended from its C-terminus. libretexts.orglibretexts.org
| Feature | Role in Peptide Synthesis | Reference |
| Non-canonical Side Chain | Introduces structural diversity and modifies peptide properties. | nih.gov |
| Hydrochloride Salt | Enhances stability and solubility in synthesis solvents. | acs.orguci.edu |
| Free Amino Group | Acts as the nucleophile for peptide bond formation after neutralization. | uci.edu |
| Methyl Ester | Protects the carboxylic acid to prevent side reactions during coupling. | masterorganicchemistry.comlibretexts.org |
Function as a Protecting Group in Highly Active Peptide Synthesis
In the context of peptide synthesis, the term "protecting group" refers to a chemical moiety that temporarily blocks a reactive functional group to prevent it from participating in a chemical reaction. wikipedia.org this compound is, itself, a compound that utilizes a protecting group strategy. The methyl ester moiety serves as a simple and effective protecting group for the carboxylic acid function. libretexts.orglibretexts.org
This protection is crucial for controlling the direction of peptide bond formation. masterorganicchemistry.com When a dipeptide is being formed, for instance, one amino acid will have its amino group protected and its carboxyl group activated, while the other (in this case, Methyl 2-aminopentanoate) will have its carboxyl group protected (as a methyl ester) and its amino group free to react. masterorganicchemistry.comlibretexts.org This ensures that the peptide bond forms in the intended sequence. masterorganicchemistry.com
The methyl ester is considered a "classical" protecting group for carboxylic acids and is valued for its straightforward introduction and removal. libretexts.orglibretexts.org It is generally stable under the conditions required for the removal of many common N-terminal protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed with a base like piperidine. nih.gov However, it is labile to basic hydrolysis (saponification), which allows for its selective removal when needed. youtube.com This orthogonality, or the ability to remove one protecting group without affecting another, is a cornerstone of modern peptide synthesis. researchgate.net
Influence on Peptide Conformation, Stability, and Diversity
Conformation and Stability: The linear, flexible nature of the norvaline side chain, in contrast to the branched side chain of its isomer valine, can alter local conformational preferences. nih.gov Studies on model peptides have shown that the misincorporation of norvaline can have a destructive effect on secondary structures like β-sheets. nih.govresearchgate.net This conformational disruption can be harnessed by peptide designers to create peptides with specific folds or to prevent undesirable aggregation. The hydrophobicity of the side chain can also contribute to the stabilization of helical structures by participating in the formation of a hydrophobic core within the folded peptide. researchgate.net Furthermore, the introduction of non-proteinogenic amino acids can enhance a peptide's resistance to enzymatic degradation by proteases, thereby increasing its stability and biological half-life. upc.edu
Diversity: The inclusion of this compound expands the chemical space available for peptide design beyond the 20 common proteinogenic amino acids. This allows for the creation of a vast array of novel peptides with unique properties. This structural diversification is a key strategy in the development of new therapeutic peptides and biomaterials. nih.gov
| Influence | Description | Reference |
| Conformation | The linear n-propyl side chain can disrupt β-sheet formation and influence local peptide backbone geometry. | nih.govresearchgate.net |
| Stability | The non-natural structure can confer resistance to proteolytic enzymes, increasing the peptide's biological stability. | upc.edu |
| Diversity | Expands the available amino acid repertoire, enabling the synthesis of novel peptide structures with unique properties. | nih.gov |
Design and Synthesis of Artificial Peptides Incorporating this compound
Artificial peptides are designed and synthesized to perform specific functions, such as acting as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. researchgate.net this compound is a useful building block in the design of such artificial peptides due to the properties conferred by its non-canonical side chain. nih.gov
In the design phase, computational modeling and structure-activity relationship (SAR) studies can be used to predict how the incorporation of a norvaline residue will affect the peptide's structure and function. nih.gov For example, if the goal is to create a peptide that binds to a hydrophobic pocket on a target protein, the n-propyl side chain of 2-aminopentanoate can be strategically placed to enhance this interaction.
The synthesis of these artificial peptides follows the established methods of solid-phase or solution-phase peptide synthesis. nih.gov The use of this compound as a starting material is straightforward. mdpi.com It can be coupled like any other amino acid ester hydrochloride, providing a reliable method for introducing the norvaline moiety at any desired position in the peptide sequence. nih.gov This allows for the systematic modification of known bioactive peptides to improve their properties or the de novo design of entirely new peptide sequences.
Applications in Peptidomimetic Research and Development
Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability and oral bioavailability. nih.govlongdom.org The development of peptidomimetics is a major area of drug discovery. longdom.org
The incorporation of non-canonical amino acids like 2-aminopentanoate is a common strategy in peptidomimetic design. wjarr.com By replacing a natural amino acid with Methyl 2-aminopentanoate, researchers can create a peptide analog with enhanced resistance to enzymatic degradation. upc.edu The modification of the peptide backbone with such residues can also constrain the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for its biological target. upc.edu
For example, azapeptides, a class of peptidomimetics where the α-carbon of an amino acid is replaced by a nitrogen atom, can be synthesized by incorporating aza-amino acid esters into a peptide chain. wjarr.com While this compound is not an aza-amino acid itself, its use as a building block in conjunction with other modifications is a key approach in the hierarchical design of peptidomimetics. wjarr.com The process often begins with identifying the key amino acids in a bioactive peptide, followed by systematic replacement with non-canonical residues like 2-aminopentanoate to probe the structural requirements for activity and to improve drug-like properties. longdom.org
Investigations into Biological Activity Mechanisms of Methyl 2 Aminopentanoate Hydrochloride
Immunomodulatory Research Pathways
Mechanisms of Immunosuppressive Effects
There are no available studies that investigate or identify any immunosuppressive properties of Methyl 2-aminopentanoate hydrochloride. The mechanisms by which immunosuppressive agents typically function, such as the inhibition of lymphocyte proliferation or the modulation of cytokine production, have not been explored in the context of this specific compound.
Modulation of Immune Responses at a Cellular and Molecular Level
Scientific literature lacks any data on how this compound might modulate immune responses at a cellular or molecular level. Research into the effects on specific immune cells like T-cells and B-cells, or the signaling molecules that govern their activity, has not been published.
Neurobiological and Neuroprotective Studies
Modulation of Glutamate (B1630785) Signaling Pathways
While glutamate is a major excitatory neurotransmitter, and its signaling pathways are crucial in brain function, there is no research to suggest that this compound has any modulatory effect on these pathways. nih.govnih.govyoutube.com The interaction of this compound with glutamate receptors, such as NMDA or AMPA receptors, remains uninvestigated. nih.govyoutube.com
Mechanistic Roles in Neurodegenerative Disease Research (e.g., Alzheimer's Disease Pathogenesis)
There are currently no studies linking this compound to the pathogenesis or potential treatment of neurodegenerative diseases like Alzheimer's disease. The role of altered glutamatergic signaling in Alzheimer's disease is an area of active research; however, this specific compound has not been a subject of investigation within this field. mdpi.comresearchgate.net
Influence on Neuroplasticity-Related Biochemical Pathways
The influence of this compound on biochemical pathways related to neuroplasticity is unknown. Research into its effects on processes such as long-term potentiation, synaptic strength, or the expression of neurotrophic factors is not available in the current body of scientific literature.
Metabolic Pathway Research
The metabolic fate and influence of this compound are intrinsically linked to the biological pathways of L-norvaline. It is widely understood that ester prodrugs of amino acids undergo hydrolysis in biological systems to release the parent amino acid. google.com
Non-proteinogenic amino acids, such as L-norvaline, are amino acids that are not naturally encoded in the genome for protein synthesis. rug.nl However, they play significant roles as metabolic intermediates and regulators. rug.nlontosight.ai L-norvaline, a structural isomer of the branched-chain amino acid (BCAA) valine, can be mistakenly incorporated into proteins in place of leucine (B10760876) or isoleucine, which can lead to the formation of dysfunctional proteins. annualreviews.org
In metabolic networks, L-norvaline is recognized as a byproduct of the BCAA biosynthetic pathway in some microorganisms like E. coli, particularly under conditions of high pyruvate (B1213749) accumulation. nih.gov In humans, its presence is primarily due to exogenous sources, such as dietary supplements, and it can be synthesized by gut microbiota. annualreviews.org The primary metabolic role of L-norvaline is intertwined with the urea (B33335) cycle and the metabolism of BCAAs. nih.gov
The primary influence of L-norvaline on cellular metabolism stems from its inhibitory effect on the enzyme arginase. annualreviews.orgnih.gov Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a critical step in the urea cycle. annualreviews.org By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine. annualreviews.org This has a significant downstream effect on nitric oxide (NO) production, as L-arginine is the substrate for nitric oxide synthase (NOS). annualreviews.org Increased L-arginine levels lead to enhanced NO synthesis, which plays a crucial role in vasodilation and blood pressure regulation. annualreviews.org
The catabolism of L-norvaline itself is believed to follow a pathway similar to that of BCAAs. youtube.com It can undergo transamination, catalyzed by branched-chain amino acid aminotransferase (BCAT), to form its corresponding α-keto acid, 2-keto-pentanoate. nih.govyoutube.comresearchgate.net This keto acid can then enter the tricarboxylic acid (TCA) cycle for energy production. youtube.com
The most well-documented enzyme inhibition by L-norvaline is its competitive inhibition of arginase. annualreviews.org This inhibition is a key mechanism behind its therapeutic potential. nih.gov By blocking arginase, L-norvaline effectively redirects L-arginine metabolism away from the urea cycle and towards the production of nitric oxide. youtube.comacs.org
In addition to arginase, L-norvaline has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1). researchgate.net This inhibition is thought to contribute to its anti-inflammatory effects, independent of its action on arginase. researchgate.net
The following table summarizes the primary enzyme inhibition activities of L-norvaline:
| Enzyme | Type of Inhibition | Metabolic Pathway Affected | Primary Consequence |
|---|---|---|---|
| Arginase | Competitive | Urea Cycle | Increased L-arginine bioavailability, leading to enhanced Nitric Oxide (NO) production. |
| p70 ribosomal S6 kinase 1 (p70S6K1) | Inhibition | mTOR signaling pathway | Contributes to anti-inflammatory effects. |
Non-proteinogenic amino acids are known to be produced by bacteria and can have various roles, including acting as signaling molecules or antimicrobial agents. nih.gov In some bacteria, such as E. coli, L-norvaline can accumulate and be secreted under specific growth conditions, such as a shift to anaerobiosis with high glucose levels. nih.gov This suggests a role for L-norvaline in bacterial metabolic adjustments to changing environments.
The degradation of amino acid derivatives by bacteria has been studied. For instance, Pseudomonas aeruginosa has been shown to degrade N-lauroyl-L-valine by cleaving the N-acyl linkage, releasing the fatty acid and the amino acid for further metabolism. tandfonline.com It is plausible that bacteria possessing suitable amidases could similarly degrade derivatives of norvaline. Some anaerobic bacteria, like certain species of Clostridium, can degrade valine to isobutyric acid, and it is possible that similar pathways exist for the degradation of norvaline. annualreviews.org
Interaction Studies with Biological Systems
The interaction of this compound with biological systems is expected to be dictated by the properties of its active form, L-norvaline.
There is limited specific research on the interaction of L-norvaline with the cytochrome P450 (CYP450) enzyme system. The CYP450 enzymes are a major family of enzymes involved in the metabolism of a wide range of xenobiotics, including many drugs. nih.gov The metabolism of drugs by CYP enzymes can significantly affect their efficacy and potential for drug-drug interactions. google.com
Generally, amino acids and their derivatives are not major substrates for CYP450 enzymes, as their metabolism is primarily handled by other pathways like transamination and oxidative deamination. However, the potential for interaction cannot be entirely ruled out without specific studies. The structural features of a compound, such as its lipophilicity and the presence of specific functional groups, determine its potential to interact with CYP enzymes. nih.gov As a non-proteinogenic amino acid, L-norvaline's interaction with CYP450 enzymes would need to be experimentally determined to ascertain any potential for clinically significant drug interactions.
Lack of Publicly Available Research on the Immunological Effects of this compound
Consequently, information regarding its effects on cytokine production, immune cell proliferation, differentiation, or any other aspect of immunological function is not available in the public domain. The absence of such research means that no data tables or detailed research findings on this specific topic can be provided. The scientific community has yet to publish investigations into the immunological properties of this compound.
Analytical and Spectroscopic Methodologies in Research on Methyl 2 Aminopentanoate Hydrochloride
Chromatographic Separation Techniques for Reaction Mixture Analysis and Product Isolation
Chromatographic methods are indispensable for the analysis of reaction mixtures during the synthesis of Methyl 2-aminopentanoate hydrochloride and for its subsequent isolation and purification. These techniques separate the target compound from starting materials, reagents, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of amino acid esters. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column is a typical stationary phase, offering a nonpolar environment. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as phosphoric acid, in the mobile phase can improve peak shape and retention for amine-containing compounds. Detection is often achieved using a UV detector at a low wavelength (around 200-210 nm), as the molecule lacks a strong chromophore. For quantitative analysis, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce a fluorescent or UV-active group, significantly enhancing detection sensitivity. agilent.com
Gas Chromatography (GC) offers another avenue for analysis, particularly for assessing purity with respect to volatile impurities. Due to the low volatility of the hydrochloride salt, derivatization is typically required. The amino acid ester can be converted into a more volatile derivative, for example, by N-acylation followed by esterification, or by silylation. A common two-step derivatization involves esterification with an acidic alcohol (e.g., HCl in methanol) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting derivative can then be analyzed on a capillary column (e.g., a DB-5 or similar nonpolar phase) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of components. researchgate.net
Column Chromatography is the standard method for the purification of this compound on a preparative scale. Silica gel is the most common stationary phase for this purpose. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexane, is used to elute the components from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the pure product.
Table 1: General Chromatographic Conditions for Amino Acid Ester Analysis
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Purpose |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Phosphoric Acid | UV (200 nm) | Purity analysis, quantification |
| GC | DB-5 (or similar) | Helium | FID, MS | Volatile impurity profiling (after derivatization) |
| Column | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol gradient | TLC | Preparative isolation and purification |
Advanced Spectroscopic Methods for In-Depth Structural Elucidation and Confirmation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. Each method provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation in organic chemistry.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect characteristic signals for the terminal methyl group (a triplet), the methylene (B1212753) groups of the propyl chain (multiplets), the methine proton at the alpha-carbon (a triplet or multiplet), the methyl ester protons (a singlet), and the ammonium (B1175870) protons (a broad singlet). Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield. libretexts.org
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the alpha-carbon attached to the amino group, the carbons of the propyl chain, and the methyl carbon of the ester. The carbonyl carbon typically appears significantly downfield (e.g., >170 ppm). libretexts.org
Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues. For this compound, the molecular ion peak would correspond to the free base (C₆H₁₃NO₂). Common fragmentation patterns for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the carbon-carbon bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgnih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Key absorptions for this compound would include:
N-H stretching from the ammonium group (R-NH₃⁺), appearing as a broad band in the range of 3000-2800 cm⁻¹.
C-H stretching from the alkyl groups, typically just below 3000 cm⁻¹.
C=O stretching from the ester carbonyl group, which is a strong, sharp peak around 1750-1735 cm⁻¹. vscht.cz
C-O stretching from the ester, usually found in the 1300-1000 cm⁻¹ region. researchgate.net
Table 2: Expected Spectroscopic Data for Methyl 2-aminopentanoate
| Technique | Feature | Expected Chemical Shift / m/z / Wavenumber |
|---|---|---|
| ¹H NMR | -O-CH₃ | ~3.7 ppm (singlet) |
| α-CH | ~4.0 ppm (triplet) | |
| -CH₂- | 1.4-2.0 ppm (multiplets) | |
| Terminal -CH₃ | ~0.9 ppm (triplet) | |
| ¹³C NMR | C=O (ester) | ~170-175 ppm |
| α-C | ~55-60 ppm | |
| -O-CH₃ | ~52 ppm | |
| Mass Spec | Molecular Ion (free base) | m/z = 131 |
| Common Fragments | [M-OCH₃]⁺, [M-COOCH₃]⁺ | |
| FTIR | N-H stretch (ammonium) | 3000-2800 cm⁻¹ (broad) |
| C=O stretch (ester) | ~1740 cm⁻¹ (strong, sharp) |
Methodologies for Enantiomeric Purity and Stereochemical Determination
Since Methyl 2-aminopentanoate is a chiral molecule, determining its enantiomeric purity is crucial, especially in fields where stereochemistry dictates biological activity.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly effective for the resolution of amino acid derivatives. yakhak.org The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). chemicalbook.commdpi.com The ratio of the enantiomers is determined by integrating the areas of their corresponding peaks in the chromatogram.
Chiral Gas Chromatography (GC) can also be employed for enantiomeric analysis. Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative). The amino acid ester often requires derivatization to increase its volatility before analysis. mdpi.com
NMR Spectroscopy with Chiral Solvating Agents (CSAs) offers an alternative to chromatographic methods. In this technique, a chiral solvating agent is added to the NMR sample of the racemic compound. The CSA forms non-covalent diastereomeric complexes with each enantiomer, which are in fast exchange on the NMR timescale. This results in separate, observable signals for at least one proton in each enantiomer, allowing for the determination of the enantiomeric ratio by integrating the respective peaks. semmelweis.hunih.gov The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers depends on the specific CSA, the analyte, the solvent, and the temperature. nih.gov
Table 3: Methodologies for Enantiomeric Purity Determination
| Method | Principle | Key Components | Outcome |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Chiralpak® or Chiralcel® column; Hexane/Isopropanol mobile phase | Baseline separation of enantiomers with distinct retention times. |
| Chiral GC | Differential partitioning on a chiral column | Cyclodextrin-based chiral column; Derivatization of analyte | Separation of volatile enantiomeric derivatives. |
| NMR | Formation of transient diastereomeric complexes | Chiral Solvating Agent (CSA) added to NMR sample | Splitting of specific proton signals for each enantiomer, allowing integration. |
Computational and Theoretical Studies on Methyl 2 Aminopentanoate Hydrochloride
Molecular Docking Investigations (e.g., Enzyme-Substrate Binding Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like Methyl 2-aminopentanoate hydrochloride, which is an ester of the amino acid norvaline, molecular docking could be employed to investigate its potential interactions with various protein targets, such as enzymes.
In a hypothetical molecular docking study, the 3D structure of this compound would be docked into the active site of a selected enzyme. The goal would be to determine the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The results of such a study could be presented in a table format, as shown below, illustrating the predicted binding energies and key interacting residues of the target protein.
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme A | -6.5 | TYR 82, ASP 110 | Hydrogen Bond |
| Enzyme A | - | LEU 78, VAL 112 | Hydrophobic |
| Enzyme B | -5.8 | SER 45, GLU 98 | Hydrogen Bond, Ionic |
| Enzyme B | - | ILE 43, PHE 99 | Hydrophobic |
This table represents hypothetical data for illustrative purposes.
Such investigations are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
Theoretical Modeling of Catalytic Activity and Stereoconfiguration
Theoretical modeling can be used to simulate the catalytic activity of enzymes and to understand the influence of a substrate's stereoconfiguration on its interaction with an enzyme. For this compound, which has a chiral center, its stereoisomers (R and S) would likely exhibit different binding affinities and catalytic outcomes with a stereospecific enzyme.
Computational models, such as quantum mechanics/molecular mechanics (QM/MM), could be used to simulate the enzymatic reaction involving this compound. These models can elucidate the reaction mechanism, identify transition states, and calculate activation energies. The stereoselectivity of an enzyme towards one enantiomer over the other can be rationalized by comparing the calculated energy barriers for the reaction of each stereoisomer.
A hypothetical study could compare the catalytic efficiency of an enzyme towards the R and S enantiomers of this compound, with the results summarized in a table.
| Enantiomer | Calculated Activation Energy (kcal/mol) | Predicted Catalytic Efficiency (kcat/KM) |
| (R)-Methyl 2-aminopentanoate | 15.2 | High |
| (S)-Methyl 2-aminopentanoate | 22.5 | Low |
This table represents hypothetical data for illustrative purposes.
Quantum Chemical Methods and Computational Strategies for Solvent Effects Analysis
Quantum chemical methods are powerful tools for investigating the electronic structure and properties of molecules. For this compound, these methods can be used to calculate properties such as molecular orbital energies, charge distribution, and vibrational frequencies.
The analysis of solvent effects is critical for understanding the behavior of molecules in a biological environment. Computational strategies to study these effects range from implicit solvent models, where the solvent is treated as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation. A study on amino acid hydrochlorides has demonstrated the use of solid-state NMR spectroscopy and quantum chemical calculations to understand the influence of the local environment on NMR interaction tensors. nih.gov
For this compound, a computational study could explore how the solvent (e.g., water) influences its conformational preferences and the charge distribution, particularly around the ammonium (B1175870) and ester groups. The results could be presented by comparing key calculated parameters in the gas phase versus in a solvent.
| Property | Gas Phase (Calculated) | Water (Calculated, PCM) |
| Dipole Moment (Debye) | 2.1 | 5.8 |
| Energy of HOMO (eV) | -7.2 | -7.5 |
| Energy of LUMO (eV) | 1.5 | 1.3 |
This table represents hypothetical data for illustrative purposes. PCM refers to the Polarizable Continuum Model, a common implicit solvent model.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR), are instrumental in deriving these relationships.
For a series of analogs of this compound, a QSAR study could be performed. This would involve synthesizing or computationally designing a set of related molecules with variations in their structure (e.g., modifying the alkyl chain length or the ester group). The biological activity of these compounds would then be correlated with their calculated molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters).
The resulting QSAR model, typically a mathematical equation, can be used to predict the activity of new, untested compounds. An example of a hypothetical QSAR equation is:
log(1/C) = 0.5 * logP - 0.2 * MW + 1.5 * (charge on N) + constant
Where:
C is the concentration of the compound required to produce a specific biological effect.
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
MW is the molecular weight.
(charge on N) is the partial charge on the nitrogen atom.
Such studies guide the optimization of lead compounds in drug discovery by identifying the structural features that are crucial for the desired biological activity.
Emerging Research Areas and Future Directions for Methyl 2 Aminopentanoate Hydrochloride
Continued Exploration of Complex Biological Mechanisms
While Methyl 2-aminopentanoate hydrochloride is primarily recognized as a synthetic intermediate, its structural similarity to endogenous amino acids suggests potential interactions with biological systems that remain largely unexplored. Future research is anticipated to delve into these complex biological mechanisms, moving beyond its passive role as a building block.
A key area of investigation will be its potential influence on metabolic pathways. Given that L-norvaline, the parent amino acid, has been studied for its effects on nitric oxide synthesis and as an inhibitor of arginase, researchers are keen to understand if and how the methyl ester hydrochloride derivative interacts with similar enzymatic pathways. Preliminary hypotheses suggest that the ester group may affect cell permeability and bioavailability, potentially leading to different biological activity profiles compared to L-norvaline.
Furthermore, the incorporation of this non-natural amino acid ester into peptides could have significant implications for peptide stability and conformation. researchgate.net Future studies will likely focus on how this modification impacts susceptibility to enzymatic degradation, which is a critical factor in the development of peptide-based therapeutics. researchgate.net Understanding these structure-activity relationships at a molecular level will be crucial for designing more robust and effective peptide drugs.
Potential for Novel Synthetic Applications and Methodological Advancements
The utility of this compound as a chiral building block is a significant area for future research, extending beyond its conventional use in peptide synthesis. enamine.net The demand for enantiomerically pure compounds in the pharmaceutical industry is a major driver for the development of new synthetic methods utilizing such chiral intermediates. enamine.netnih.gov
Advancements in asymmetric synthesis, including the use of chiral metal catalysts, are opening up new possibilities for creating complex molecular architectures from simple, non-chiral starting materials. nih.gov this compound, with its defined stereochemistry, serves as a valuable starting point for the synthesis of novel chiral amines and amino alcohols, which are key components in many pharmaceutical compounds. nih.gov Researchers are exploring its use in diastereoselective alkylation and other carbon-carbon bond-forming reactions to generate diverse molecular scaffolds.
Moreover, the field of peptide synthesis itself is undergoing rapid evolution. nih.gov The development of flow-based solid-phase peptide synthesis (SPPS) methodologies is significantly reducing the time required for peptide assembly. nih.gov The integration of building blocks like this compound into these automated, high-throughput systems will be essential for accelerating the discovery and development of new peptide-based therapeutics. nih.gov This includes the synthesis of peptidomimetics, where modifications to the peptide backbone, such as N-methylation, can enhance pharmacokinetic properties. researchgate.netnih.gov
| Research Area | Potential Application of this compound | Expected Outcome |
| Asymmetric Catalysis | As a chiral starting material for the synthesis of complex molecules. | Development of novel pharmaceuticals with high stereochemical purity. |
| Flow Chemistry | Incorporation into automated solid-phase peptide synthesis (SPPS). | Rapid synthesis of custom peptides and peptidomimetics. |
| Medicinal Chemistry | A scaffold for the development of novel enzyme inhibitors or receptor modulators. | Discovery of new therapeutic agents for a range of diseases. |
Development of Enhanced and Sustainable Biocatalytic Processes
The production of enantiomerically pure amino acid derivatives is increasingly shifting towards more sustainable and efficient biocatalytic methods. researchgate.net The use of enzymes offers high selectivity and operates under mild reaction conditions, presenting a green alternative to traditional chemical synthesis. researchgate.net
Future research will likely focus on the development of novel enzymatic routes for the synthesis of this compound. One promising approach is the use of engineered enzymes, such as transaminases or dehydrogenases, for the asymmetric synthesis of the parent amino acid, followed by enzymatic esterification. mdpi.com Directed evolution and protein engineering techniques are being employed to create biocatalysts with improved activity, stability, and substrate specificity for non-natural amino acids. mdpi.com
Furthermore, the kinetic resolution of racemic mixtures using enzymes like lipases or proteases is another viable strategy. nih.gov This involves the selective transformation of one enantiomer, allowing the other to be isolated in high enantiomeric purity. Research in this area will focus on identifying or engineering enzymes that are highly selective for the desired enantiomer of methyl 2-aminopentanoate. The development of robust and recyclable immobilized enzyme systems will also be crucial for the industrial-scale production of this compound.
| Biocatalytic Approach | Enzyme Class | Key Advantages |
| Asymmetric Synthesis | Transaminases, Dehydrogenases | High enantioselectivity, direct production of the desired enantiomer. |
| Kinetic Resolution | Lipases, Proteases | High selectivity for one enantiomer from a racemic mixture. |
| Whole-Cell Biocatalysis | Genetically modified microorganisms | Cost-effective, cofactor regeneration in situ. |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-aminopentanoate hydrochloride with high enantiomeric purity?
Methodological Answer: The compound is typically synthesized via esterification of 2-aminopentanoic acid followed by hydrochloride salt formation. A common approach involves:
- Step 1: Protection of the amino group (e.g., Boc-protection) to prevent side reactions during esterification.
- Step 2: Esterification using methanol under acidic conditions (e.g., HCl gas) .
- Step 3: Deprotection and salt formation via reflux in hydrochloric acid, followed by purification via recrystallization from isopropanol .
Critical Note: Yield and purity depend on reaction time, temperature, and solvent choice. For chiral purity, use enantiomerically pure starting materials or chiral catalysts.
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the ester group (δ ~3.7 ppm for methoxy) and protonated amine (δ ~8.5 ppm). Compare with reference data for similar compounds, e.g., tert-butyl (2R)-2-aminopentanoate hydrochloride .
- HPLC-MS: Use reverse-phase chromatography with a C18 column and MS detection to verify molecular weight (CHClNO, MW 179.64) and assess purity (>95%) .
- X-ray Crystallography: For absolute configuration confirmation, though limited data exists for this specific compound.
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store as a lyophilized powder at -20°C in a moisture-free environment to prevent hydrolysis of the ester group.
- In solution, use anhydrous solvents (e.g., DMSO or dry methanol) and store at -80°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields and purity?
Methodological Answer: Discrepancies often arise from:
- Side Reactions: Unprotected amino groups may lead to dimerization. Use Boc-protection and monitor reaction progress via TLC .
- Purification Methods: Recrystallization solvents (e.g., isopropanol vs. ethanol) affect yield and purity. Optimize solvent polarity and cooling rates .
- Analytical Variability: Validate HPLC methods with internal standards and cross-check NMR assignments using 2D techniques (COSY, HSQC).
Q. What strategies are effective for incorporating this compound into peptide synthesis?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected derivatives to avoid side reactions during coupling. Activate the carboxylate with HBTU/HOBt .
- Solution-Phase Synthesis: Employ carbodiimide coupling agents (e.g., DCC) in anhydrous DMF. Monitor pH to prevent ester hydrolysis.
- Chiral Integrity: Use chiral HPLC to confirm retention of configuration post-synthesis.
Q. How can the compound’s reactivity be exploited in designing enzyme inhibitors or prodrugs?
Methodological Answer:
- Enzyme Substrate Mimicry: The ester group mimics natural substrates of serine hydrolases. Design prodrugs by modifying the ester (e.g., replacing methyl with p-nitrophenyl for enhanced hydrolysis) .
- Amine Functionalization: React the protonated amine with sulfonyl chlorides or aldehydes to create Schiff bases for targeted drug delivery .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
Methodological Answer:
- Catalyst Selection: Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for large-scale enantioselective synthesis.
- Process Optimization: Implement continuous-flow reactors to control reaction parameters (temperature, residence time) and minimize racemization .
Key Research Gaps and Future Directions
- Mechanistic Studies: Elucidate the hydrolysis kinetics of the ester group under physiological conditions.
- Applications in Peptide Mimetics: Explore its use in β-peptide architectures resistant to enzymatic degradation .
- Toxicity Profiling: Limited data exists; conduct in vitro assays (e.g., HEK293 cell viability) to establish safety thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
